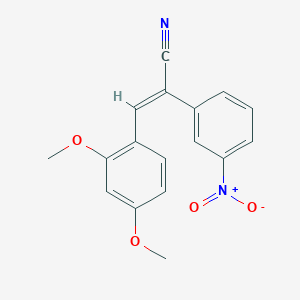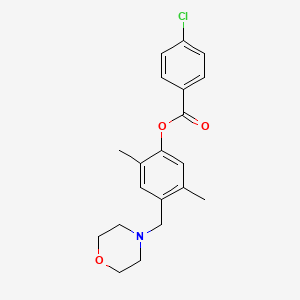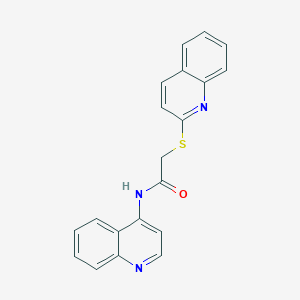
3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile
描述
3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile, also known as DMAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMAPA is a member of the acrylonitrile family and has a molecular weight of 311.3 g/mol.
科学研究应用
3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been studied extensively for its potential applications in various fields, including materials science, organic synthesis, and medicinal chemistry. In materials science, 3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been used as a building block for the synthesis of novel polymers and dendrimers. In organic synthesis, 3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been used as a catalyst for various reactions, including Michael additions, aldol reactions, and Knoevenagel condensations. In medicinal chemistry, 3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been studied for its potential as an anticancer agent, with promising results in vitro.
作用机制
The mechanism of action of 3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile as an anticancer agent is not fully understood. However, studies have shown that 3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile induces apoptosis in cancer cells through the activation of caspase-3 and caspase-9, which are key enzymes in the apoptotic pathway. 3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile also inhibits the expression of Bcl-2, which is an anti-apoptotic protein that is overexpressed in many cancer cells.
Biochemical and Physiological Effects
3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been shown to have minimal toxicity in vitro, with an LD50 of greater than 5000 mg/kg in rats. In addition, 3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been shown to have low cytotoxicity towards normal cells, making it a promising candidate for further development as an anticancer agent. 3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
One of the main advantages of using 3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile in lab experiments is its ease of synthesis and purification. 3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile is also relatively stable and can be stored for extended periods without significant degradation. However, one limitation of using 3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are several future directions for research on 3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile. One area of interest is the development of new synthetic routes for 3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile and its derivatives. Another area of interest is the further investigation of 3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile's anticancer properties, including its mechanism of action and potential for in vivo efficacy. Additionally, the potential applications of 3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile in materials science and organic synthesis warrant further exploration.
属性
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-22-16-7-6-13(17(10-16)23-2)8-14(11-18)12-4-3-5-15(9-12)19(20)21/h3-10H,1-2H3/b14-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIMNWDYHFLCME-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C(C#N)C2=CC(=CC=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C(/C#N)\C2=CC(=CC=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}benzamide](/img/structure/B3606923.png)
![2-[(3-bromobenzyl)thio]-3-(2-methyl-2-propen-1-yl)-4(3H)-quinazolinone](/img/structure/B3606929.png)
![N-({[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-phenoxyacetamide](/img/structure/B3606936.png)
![7-(3-bromobenzyl)-8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3606943.png)
![7-(difluoromethyl)-N-(2-furylmethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3606951.png)


![1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B3606969.png)
![ethyl 4-{[(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B3606974.png)
![2-{3-[2-cyano-2-(3-nitrophenyl)vinyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B3606993.png)
![3-[5-(4-bromophenyl)-2-furyl]-2-(2-fluorophenyl)acrylonitrile](/img/structure/B3606999.png)
![3-[2-(benzyloxy)phenyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B3607006.png)
![2-{2-bromo-4-[2-cyano-2-(3-nitrophenyl)vinyl]-6-methoxyphenoxy}-N-phenylacetamide](/img/structure/B3607020.png)
![{2-bromo-4-[2-cyano-2-(3-nitrophenyl)vinyl]-6-methoxyphenoxy}acetic acid](/img/structure/B3607023.png)